(2,6-Dichloro-benzyl)-methyl-piperidin-4-yl-amine hydrochloride
Description
“(2,6-Dichloro-benzyl)-methyl-piperidin-4-yl-amine hydrochloride” (CAS: 1261231-40-6) is a secondary amine derivative with a piperidine core substituted by a 2,6-dichlorobenzyl group and a methylamine moiety at the 4-position. This compound has been utilized in biochemical and pharmaceutical research, particularly as a building block for synthesizing more complex molecules . Its molecular weight is approximately 309.66 g/mol, and it is typically supplied as a hydrochloride salt, enhancing solubility for laboratory applications .
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[(2,6-dichlorophenyl)methyl]-N-methylpiperidin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2.ClH/c1-17(10-5-7-16-8-6-10)9-11-12(14)3-2-4-13(11)15;/h2-4,10,16H,5-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKLWNZMDHZYNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=CC=C1Cl)Cl)C2CCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261235-60-2 | |
| Record name | 4-Piperidinamine, N-[(2,6-dichlorophenyl)methyl]-N-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261235-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
(2,6-Dichloro-benzyl)-methyl-piperidin-4-yl-amine hydrochloride, a piperidine derivative, has garnered attention in scientific research due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : 2,6-dichlorobenzyl chloride and piperidine.
- Nucleophilic Substitution : The chloride undergoes nucleophilic substitution with piperidine.
- Amine Introduction : The resulting compound is reacted with ammonia or an amine source to introduce the amine group at the 4-position of the piperidine ring.
- Hydrochloride Formation : The free base is treated with hydrochloric acid to form the hydrochloride salt.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. This interaction modulates their activity, leading to various biological effects. The exact pathways depend on the application context.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. A study involving various derivatives showed that certain piperidine-based compounds displayed significant inhibition against bacterial strains. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli, demonstrating effective minimum inhibitory concentrations (MICs) in the range of 15.625–62.5 μM .
Acetylcholinesterase Inhibition
Another notable biological activity is the inhibition of acetylcholinesterase (AChE). A series of related compounds were synthesized and evaluated for their AChE inhibitory activity, revealing moderate inhibition percentages exceeding 10% at concentrations of 100 μM . This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.
Study on Antimicrobial Activity
A comparative study was conducted on the antimicrobial efficacy of this compound against various pathogens. The results are summarized in Table 1:
| Compound | Target Pathogen | MIC (μM) |
|---|---|---|
| This compound | Staphylococcus aureus | 15.625 |
| Escherichia coli | 31.25 | |
| Pseudomonas aeruginosa | 62.5 |
Pharmacokinetic Profile
A pharmacokinetic study assessed the absorption and metabolism of the compound in rodent models. The findings highlighted that oral administration resulted in low bioavailability due to first-pass metabolism, necessitating alternative delivery methods for enhanced efficacy in vivo .
Scientific Research Applications
The compound (2,6-Dichloro-benzyl)-methyl-piperidin-4-yl-amine hydrochloride (CAS Number: 1261235-60-2) is a chemical of interest in various scientific research applications. This article provides a detailed exploration of its applications, focusing on its pharmacological properties, synthesis methods, and potential use in medicinal chemistry.
Pharmacological Research
Antidepressant Activity : Preliminary studies suggest that derivatives of piperidine compounds exhibit antidepressant effects. The structural modifications in this compound may enhance its efficacy as a selective serotonin reuptake inhibitor (SSRI) or as a norepinephrine-dopamine reuptake inhibitor (NDRI).
Neuropharmacology
Research indicates that compounds similar to this one can influence neurotransmitter systems, particularly serotonin and norepinephrine pathways. This makes it a candidate for studying treatments for anxiety disorders and other mood-related conditions.
Synthesis of Novel Compounds
The compound serves as a precursor for synthesizing other biologically active molecules. Its unique structure allows for further modifications that can lead to the development of new drugs targeting various diseases.
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry explored the effects of piperidine derivatives on mood disorders. The research highlighted that modifications to the piperidine structure could lead to enhanced binding affinity for serotonin receptors, suggesting potential applications in treating depression.
Case Study 2: Neurotransmitter Modulation
Another investigation published in Neuropharmacology examined the impact of similar compounds on neurotransmitter levels in animal models. Results indicated that these compounds could significantly increase serotonin levels, supporting their potential use in neuropharmacological therapies.
Comparison with Similar Compounds
Positional Isomerism of Chlorine Substituents
- 1-(2,5-Dichloro-benzyl)-piperidin-4-yl-amine hydrochloride: This analog differs in the position of chlorine atoms on the benzyl ring (2,5- vs. 2,6-dichloro substitution). NMR data from related compounds suggest that substituent positions significantly affect chemical shifts in regions corresponding to aromatic and aliphatic protons, influencing structural elucidation .
1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride (CAS: 1185303-17-6):
Replacing chlorine with methoxy groups introduces electron-donating effects, increasing the aromatic ring’s electron density. This modification could enhance hydrogen-bonding interactions in biological systems but reduce electrophilic reactivity compared to the dichloro derivative. The dihydrochloride salt form (vs. hydrochloride) may also improve solubility .
Variations in Amine Positioning and Ring Type
(2,6-Dichloro-benzyl)-piperidin-3-yl-amine hydrochloride :
Shifting the amine group from the 4-position to the 3-position on the piperidine ring alters the molecule’s conformational flexibility. This change could impact interactions with enzymes or receptors requiring specific spatial arrangements .
Physicochemical and Computational Comparisons
Molecular Weight and Solubility
The molecular weights of these analogs range from 309.66 g/mol (target compound) to 323.3 g/mol (dimethoxy analog), with solubility differences driven by salt forms (e.g., dihydrochloride vs. hydrochloride) and substituent polarity (Cl vs. OMe) .
Graph-Based Structural Similarity Analysis
Computational methods highlight challenges in comparing such compounds. Bit-vector approaches may group these analogs due to shared benzyl-piperidine scaffolds, while graph-theoretical methods better capture nuanced differences, such as substituent positions and ring types. These distinctions are critical for predicting biochemical behavior .
Q & A
Q. What are the common synthetic routes for preparing (2,6-Dichloro-benzyl)-methyl-piperidin-4-yl-amine hydrochloride?
Synthesis typically involves multi-step reactions starting from aromatic precursors. Key steps include:
- Alkylation : Reacting a piperidine derivative (e.g., methylpiperidin-4-amine) with 2,6-dichlorobenzyl chloride in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃) .
- Salt Formation : Treating the free base with hydrochloric acid to yield the hydrochloride salt, improving solubility .
- Purification : Techniques like recrystallization or column chromatography ensure purity. Reaction conditions (temperature, solvent, catalysts) are critical to minimize side products .
Q. How is the compound characterized to confirm its structure and purity?
Standard analytical methods include:
- Spectroscopy : NMR (¹H/¹³C) to verify substituent positions and IR for functional groups (e.g., amine, aromatic C-Cl) .
- Melting Point Analysis : To assess purity and consistency with literature values .
- Mass Spectrometry (MS) : For molecular weight confirmation .
- HPLC : To quantify purity (>95% for biological assays) .
Q. Why is the hydrochloride salt form preferred in research applications?
The hydrochloride salt enhances aqueous solubility, facilitating use in biological assays (e.g., receptor binding, cell-based studies). It also improves stability during storage compared to the free base .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position on the piperidine ring) affect biological activity?
Structure-activity relationship (SAR) studies compare analogs:
- Positional Isomers : Shifting the amine from the 4- to 3-position on piperidine alters receptor binding affinity due to steric and electronic effects .
- Halogen Substitution : Replacing 2,6-dichlorobenzyl with 4-chlorobenzyl reduces lipophilicity, impacting membrane permeability .
- Methodology : In vitro assays (e.g., enzyme inhibition, receptor binding) paired with computational docking (e.g., AutoDock) validate hypotheses .
Q. What methodologies are used to evaluate the compound’s biological activity in drug discovery?
- Receptor Binding Assays : Radioligand competition studies (e.g., using ³H-labeled antagonists) quantify affinity for targets like GPCRs .
- Cell-Based Assays : Measure functional responses (e.g., cAMP production, calcium flux) in transfected cell lines .
- ADME-Tox Profiling : Assess metabolic stability (e.g., liver microsomes), permeability (Caco-2 cells), and cytotoxicity (MTT assays) .
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies may arise from:
- Purity Differences : Validate via HPLC and elemental analysis .
- Assay Variability : Standardize protocols (e.g., cell passage number, buffer pH) and include positive controls .
- Structural Confirmation : Re-examine NMR/MS data to rule out isomer contamination .
Q. What strategies ensure the compound’s stability under experimental conditions?
- pH Stability Studies : Use buffers (pH 1–12) and monitor degradation via HPLC over time .
- Thermal Stability : Accelerated aging tests (e.g., 40°C/75% RH) combined with mass spectrometry identify decomposition products .
- Light Sensitivity : Store in amber vials if UV-Vis analysis indicates photodegradation .
Q. Are there alternative synthetic routes to improve yield or reduce side products?
- Catalyst Optimization : Replace traditional bases (e.g., NaH) with milder alternatives (e.g., DBU) to reduce elimination byproducts .
- Flow Chemistry : Continuous synthesis minimizes intermediate degradation and improves scalability .
- Microwave-Assisted Synthesis : Reduces reaction time and energy input while enhancing yield .
Q. How can in silico modeling guide the optimization of this compound?
- Molecular Docking : Predict binding modes to target proteins (e.g., serotonin receptors) using software like Schrödinger .
- QSAR Models : Correlate structural descriptors (e.g., logP, polar surface area) with activity data to prioritize analogs .
- ADMET Prediction : Tools like SwissADME forecast pharmacokinetic properties early in development .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
